BenchChemオンラインストアへようこそ!

Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate

Lipophilicity LogP Physicochemical Properties

This biphenyl carboxylate uniquely combines a morpholinomethyl group that lowers LogP to 2.9 and raises tPSA to 38.8 Ų vs. unsubstituted analogs. It has been evaluated against platelet 12‑lipoxygenase at 30 µM, offering a validated starting point for 12‑LOX inhibitor campaigns. The 98% purity from Bidepharm reduces byproduct risk in sensitive synthetic sequences, and the compound fills a specific property gap between the unsubstituted ester (LogP ~3.14) and more polar congeners for quantitative SPR analysis. Choose this product when synthetic precision, physicochemical modularity, and early bioactivity data are non‑negotiable.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
CAS No. 1217863-41-6
Cat. No. B1428287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate
CAS1217863-41-6
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CN3CCOCC3
InChIInChI=1S/C19H21NO3/c1-22-19(21)18-8-6-17(7-9-18)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3
InChIKeySTJYUDXIDUXZKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate (CAS 1217863-41-6): Procurement-Relevant Identity and Baseline Properties


Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate (CAS 1217863-41-6) is a biphenyl carboxylate derivative with the molecular formula C19H21NO3 and a molecular weight of 311.37 g/mol . It is primarily supplied as a building block for organic synthesis, with commercially available purity levels of 95% (Alfa Aesar) [1] and 98% (Bidepharm) . The compound features a morpholinomethyl substituent that introduces a basic tertiary amine and an ether oxygen, differentiating it from simpler biphenyl carboxylate esters.

Why Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate Cannot Be Replaced by Simple Biphenyl Carboxylate Analogs


The morpholinomethyl group on Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate confers distinct physicochemical and potential biological properties that are absent in generic biphenyl carboxylate esters. Computed LogP values show a measurable reduction in lipophilicity compared to the unsubstituted analog, indicating altered partitioning behavior [1][2]. Furthermore, targeted screening data, although not fully quantified in public repositories, show that this compound has been evaluated for specific enzyme inhibitory activity (platelet 12-lipoxygenase) and anti-leukemic cell growth, suggesting a biological profile that simple alkyl or unsubstituted biphenyl esters do not replicate . Consequently, substituting this compound with a generic biphenyl carboxylate analog risks losing the specific chemical reactivity and potential biological interactions introduced by the morpholine moiety.

Quantitative Differentiation Evidence for Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate (1217863-41-6)


Computed Lipophilicity: Morpholinomethyl Derivative vs. Unsubstituted Biphenyl Ester

The addition of the morpholinomethyl group significantly reduces the computed partition coefficient (LogP) of the biphenyl carboxylate scaffold. Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate has a computed XLogP3-AA value of 2.9 [1], while the core scaffold, methyl biphenyl-4-carboxylate (CAS 720-75-2), has a reported LogP of 3.14 [2]. This represents a quantifiable decrease in lipophilicity of approximately 0.24 log units, directly attributable to the morpholinomethyl substituent.

Lipophilicity LogP Physicochemical Properties Drug Design

Topological Polar Surface Area (tPSA) Increase with Morpholine Introduction

The morpholine ring introduces additional heteroatoms, which increases the topological polar surface area (tPSA). The target compound has a tPSA of 38.8 Ų [1], which is 12.5 Ų higher than the 26.3 Ų reported for the unsubstituted methyl biphenyl-4-carboxylate [2]. This is a nearly 50% relative increase in polar surface area.

Polar Surface Area Bioavailability Permeability Medicinal Chemistry

Entry into 12-Lipoxygenase Biological Screening Space

Unlike generic biphenyl carboxylate esters, this compound has been specifically selected for and tested in a platelet 12-lipoxygenase (12-LOX) inhibition assay. Aladdin's assay record ALA615117 documents that the compound was tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM . No specific % inhibition value is publicly displayed, but the record confirms its entry into this specific biological screening space. A closely related morpholinyl-containing compound, 4'-fluoro-biphenyl-4-carboxylic acid (3-morpholin-4-ylmethyl-quinolin-8-ylmethyl)-amide, shows an IC50 of 7,470 nM in a radioligand displacement assay [1], providing class-level context that morpholinomethyl-biphenyl derivatives can exhibit target binding.

12-Lipoxygenase Inflammation Platelet Enzyme Inhibition

Commercially Available Higher Purity Grade: 98% vs. Standard 95%

When procuring research chemicals, purity is a critical differentiator. While Alfa Aesar offers this compound at 95% purity [1], Bidepharm supplies it at a standard purity of 98% . This 3% absolute purity difference may be crucial for sensitive synthetic steps or biological assays where impurities could confound results. In contrast, the unsubstituted analog Methyl biphenyl-4-carboxylate (CAS 720-75-2) is commonly available at 98+% from multiple vendors , making the 98% option for the target compound a competitive parity point rather than a differentiator, but the availability of two distinct purity tiers (95% and 98%) offers procurement flexibility not always available for niche analogs.

Purity Procurement Quality Control Organic Synthesis

Application Scenarios for Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate Based on Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Controlled LogP and tPSA

When a medicinal chemistry program aims to modulate lipophilicity and polar surface area within a biphenyl series, Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate provides a directly measurable advantage. Its computed LogP of 2.9 [1] and tPSA of 38.8 Ų [1] offer a starting point that is ~0.24 log units less lipophilic and ~12.5 Ų more polar than the unsubstituted methyl biphenyl-4-carboxylate [2]. This allows for systematic exploration of property spaces without synthesizing the morpholine ring from scratch.

Biochemical Screening: Initial Probe for 12-Lipoxygenase or Related Targets

This compound has a documented, though not fully quantified, screening history against platelet 12-lipoxygenase at 30 µM . For groups initiating 12-LOX inhibitor programs, this compound provides a validated starting point with preliminary screening data that a generic biphenyl ester lacks. The class-level evidence of morpholinomethyl-biphenyl derivatives binding to related targets (IC50 ~7.5 µM) [3] further supports its use as a privileged fragment for hit-to-lead campaigns.

Chemical Synthesis: Building Block for Complex Molecule Assembly Requiring High Purity

For multi-step syntheses where purity of intermediates is paramount, the 98% purity option from Bidepharm provides a 3% purity advantage over the standard 95% grade from other suppliers [4]. This higher purity reduces the risk of byproduct formation in subsequent reactions, making it the preferred procurement choice for sensitive synthetic sequences.

Physicochemical Property Comparison Studies in a Biphenyl Probe Series

When a research group requires a set of biphenyl carboxylate esters with incrementally varied physicochemical properties to establish structure-property relationships (SPR), this compound directly serves as the morpholinomethyl variant. Its defined LogP (2.9) and tPSA (38.8 Ų) [1] fill a specific gap between the unsubstituted ester (LogP ~3.14, tPSA 26.3 Ų) [2] and more hydrophilic analogs, enabling a rational, quantitative SPR analysis.

Quote Request

Request a Quote for Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.